molecular formula C8H7N3O2 B1360317 Methyl 4-azidobenzoate CAS No. 20442-96-0

Methyl 4-azidobenzoate

Cat. No. B1360317
CAS RN: 20442-96-0
M. Wt: 177.16 g/mol
InChI Key: RULRGDSQDQHZOK-UHFFFAOYSA-N
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Description

Methyl 4-azidobenzoate is a derivative of methyl benzoate . It is a photoactive, heterobifunctional cross-linking reagent .


Physical And Chemical Properties Analysis

Methyl 4-azidobenzoate has a molecular weight of 177.16 . It is typically available as a solution with a concentration of 0.5 M in tert-butyl methyl ether . The solution has an assay of ≥95% (HPLC), and it contains ≤2.0% water . It is stored at a temperature of −20°C .

Scientific Research Applications

Application in Metal-Organic Frameworks (MOFs)

  • Scientific Field: Material Science
  • Summary of the Application: Methyl 4-azidobenzoate is used in the synthesis of the first integrated triazolium-containing MOF linker and the first MOFs containing linkers of this type .
  • Methods of Application: The compound was synthesized in three steps by a ‘click’ reaction of methyl 4-ethynylbenzoate with methyl 4-azidobenzoate, followed by methylation .
  • Results or Outcomes: The synthesis of the first integrated triazolium-containing MOF linker and the first MOFs containing linkers of this type was successfully achieved .

Application in Staudinger Reduction

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Methyl 4-azidobenzoate is used as a model substrate in the Staudinger reduction .
  • Methods of Application: The compound was used in a reaction with ortho-phosphinoarenesulfonamide .
  • Results or Outcomes: The major product was the triphenylphosphine-derived aza-ylide, while the characteristic signals of methyl 4-aminobenzoate were not observed in the 1H NMR .

Application in Biomedicine

  • Scientific Field: Biomedicine
  • Summary of the Application: Methyl 4-azidobenzoate is used in the development of novel Para-Aminobenzoic Acid (PABA) analogs with potential therapeutic applications .
  • Methods of Application: The compound is used as a building block in pharmaceutical research and development due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .
  • Results or Outcomes: PABA compounds have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties, suggesting their potential as therapeutic agents in future clinical trials .

Application in Fluorescence Studies

  • Scientific Field: Physical Chemistry
  • Summary of the Application: Methyl 4-azidobenzoate is used in studies investigating the effect of cyclodextrins on the absorption and emission properties of P-methylaminobenzoate derivatives .
  • Methods of Application: Density functional theory (DFT) and time-dependent DFT (TD-DFT) studies of methyl 4-aminobenzoate and its inclusion complexes with α and γ-cyclodextrins were conducted .
  • Results or Outcomes: Absorption and emission spectra of free and encapsulated P-methylaminobenzoate derivatives were successfully analyzed and compared with experimental results .

Application in Antimicrobial and Cytotoxic Agents

  • Scientific Field: Biomedicine
  • Summary of the Application: Methyl 4-azidobenzoate is used in the development of novel antimicrobial and cytotoxic agents .
  • Methods of Application: The compound is combined with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction .
  • Results or Outcomes: The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .

Application in Fluorescent Properties of Dyes

  • Scientific Field: Physical Chemistry
  • Summary of the Application: Methyl 4-azidobenzoate is used in studies investigating the different fluorescent properties of dyes in inclusion complexes with cyclodextrins and cucurbit .
  • Methods of Application: Density functional theory (DFT) and time-dependent DFT (TD-DFT) studies of methyl 4-aminobenzoate and its inclusion complexes with α and γ-cyclodextrins were conducted .
  • Results or Outcomes: Absorption and emission spectra of free and encapsulated P-methylaminobenzoate derivatives were successfully analysed and compared with experimental results .

Safety And Hazards

Methyl 4-azidobenzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of skin contact, it is advised to wash with plenty of soap and water . If skin irritation occurs, it is recommended to get medical advice/attention .

properties

IUPAC Name

methyl 4-azidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-4-7(5-3-6)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULRGDSQDQHZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174390
Record name Benzoic acid, 4-azido-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-azidobenzoate

CAS RN

20442-96-0
Record name Benzoic acid, 4-azido-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020442960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-azido-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-azidobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
SX Cai, DJ Glenn, KR Gee, M Yan… - Bioconjugate …, 1993 - ACS Publications
The enhanced photolabeling properties of chlorinated phenyl azides are demonstrated by the synthesis and photolysis of methyl 4-azido-2, 3, 5, 6-tetrachlorobenzoate (3) and methyl 4-…
Number of citations: 23 pubs.acs.org
AV Budruev, MA Giricheva, DA Davydov… - Russian Journal of …, 2021 - Springer
… -6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylate and methyl 3H-azepin-2(1H)-one-5-carboxylate were synthesized by photoinduced heterocyclization of methyl 4-azidobenzoate …
Number of citations: 2 link.springer.com
EW Wollman, D Kang, CD Frisbie… - Journal of the …, 1994 - ACS Publications
… photoproducts obtainedupon irradiation of Au-I SAMs in diethylamine are nearly identical to primary photoproducts obtained upon irradiating an analog of I, methyl 4-azidobenzoate, in …
Number of citations: 224 pubs.acs.org
A Burgun, CJ Doonan, CJ Sumby - Australian Journal of …, 2012 - CSIRO Publishing
… [ 15 ] Equimolar amounts of methyl 4-ethynylbenzoate and methyl 4-azidobenzoate were reacted together in the presence of CuSO 4 ·5H 2 O and sodium ascorbate in EtOH/H 2 O (7 : 3)…
Number of citations: 8 www.publish.csiro.au
Y Kim, YH Rhee, J Park - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
… With the focus on the synthesis of aryl nitriles, various benzylic azides were employed in the redox reaction with methyl 4-azidobenzoate (4a). In most cases, aryl nitriles were obtained …
Number of citations: 14 pubs.rsc.org
M Ito, A Tanaka, K Hatakeyama, E Kano… - Organic Chemistry …, 2020 - pubs.rsc.org
… On the basis of this hypothesis, we subsequently attempted to trap benzyne with an arynophile, methyl 4-azidobenzoate (4a). As expected, the reaction in the presence of 4a (2 equiv.), …
Number of citations: 10 pubs.rsc.org
BI Bratanovici, S Shova, V Lozan, IA Dascălu… - Polyhedron, 2021 - Elsevier
… study, only this synthetic variant employed methyl 4-azidobenzoate (1) as the azide reagent instead of 4-azidobenzoic acid (Scheme 1). Methyl 4-azidobenzoate (1) required for this …
Number of citations: 2 www.sciencedirect.com
S Patil, K White, A Bugarin - Tetrahedron letters, 2014 - Elsevier
… Electron-poor azides (eg, 1-azido-4-nitro benzene, 1-azido-4-chloro benzene, and methyl-4-azidobenzoate) reacted very quickly (4–6 h), while electron-rich azides (eg, 1-azido-4-…
Number of citations: 31 www.sciencedirect.com
X Li, Z Wang, W Luo, Z Wang, K Yin, L Li - Molecules, 2022 - mdpi.com
… We selected methyl 4-azidobenzoate (1a) as a model substrate (Table 1). As expected, when 2a was applied the major product was the triphenylphosphine-derived aza-ylide while the …
Number of citations: 1 www.mdpi.com
E Masri, Ahsanullah, M Accorsi, J Rademann - Organic letters, 2020 - ACS Publications
The flexible variation of peptidomimetics is of great interest for the identification of optimized protein ligands. Here we present a general concept for introducing side-chain modifications …
Number of citations: 7 pubs.acs.org

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